Transcriptional Intermediary Factor 2 (TIF2) (740-753)

Description

BenchChem offers high-quality Transcriptional Intermediary Factor 2 (TIF2) (740-753) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Transcriptional Intermediary Factor 2 (TIF2) (740-753) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

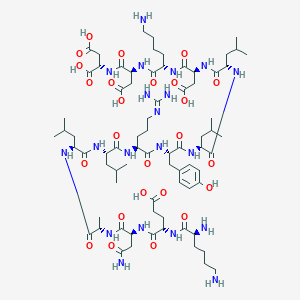

Molecular Formula |

C75H124N20O25 |

|---|---|

Molecular Weight |

1705.9 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-4-carboxy-2-[[(2S)-2,6-diaminohexanoyl]amino]butanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]-3-carboxypropanoyl]amino]butanedioic acid |

InChI |

InChI=1S/C75H124N20O25/c1-36(2)27-47(87-61(106)40(9)83-66(111)52(32-56(79)97)92-65(110)46(22-23-57(98)99)84-62(107)43(78)15-10-12-24-76)68(113)88-48(28-37(3)4)67(112)86-45(17-14-26-82-75(80)81)64(109)91-51(31-41-18-20-42(96)21-19-41)71(116)90-49(29-38(5)6)69(114)89-50(30-39(7)8)70(115)94-53(33-58(100)101)72(117)85-44(16-11-13-25-77)63(108)93-54(34-59(102)103)73(118)95-55(74(119)120)35-60(104)105/h18-21,36-40,43-55,96H,10-17,22-35,76-78H2,1-9H3,(H2,79,97)(H,83,111)(H,84,107)(H,85,117)(H,86,112)(H,87,106)(H,88,113)(H,89,114)(H,90,116)(H,91,109)(H,92,110)(H,93,108)(H,94,115)(H,95,118)(H,98,99)(H,100,101)(H,102,103)(H,104,105)(H,119,120)(H4,80,81,82)/t40-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-/m0/s1 |

InChI Key |

FNFUSBMZPWJOIV-BCWLCSANSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)N |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Function of Transcriptional Intermediary Factor 2 (740-753)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Transcriptional Intermediary Factor 2 (TIF2), also known as Nuclear Receptor Coactivator 2 (NCOA2) or Steroid Receptor Coactivator-2 (SRC-2), is a pivotal protein in the regulation of gene expression mediated by nuclear receptors. This technical guide focuses on the specific functional role of the amino acid region 740-753 within TIF2. This short peptide sequence, containing a highly conserved LXXLL motif, constitutes the third nuclear receptor (NR) interaction box (NR box III) and is critical for the ligand-dependent recruitment of TIF2 to nuclear receptors. This recruitment is a key step in the assembly of the transcriptional coactivator complex, leading to the modulation of target gene expression. Understanding the precise mechanics of this interaction is paramount for the development of novel therapeutics targeting nuclear receptor signaling pathways implicated in various diseases, including cancer and metabolic disorders.

Core Function of TIF2 (740-753): The LXXLL Motif

The 740-753 region of TIF2 harbors the amino acid sequence KENALLRYLLDKDD [1]. The core functional element of this sequence is the LXXLL motif (in this case, 744-ALLRYLL -750), a signature motif for the interaction of coactivators with the ligand-binding domains (LBDs) of nuclear receptors[2][3]. This interaction is strictly dependent on the binding of an agonist ligand to the nuclear receptor, which induces a conformational change in the LBD, creating a binding pocket for the LXXLL motif.

The binding of the TIF2 (740-753) peptide to the nuclear receptor LBD is a critical event in the cascade of transcriptional activation. Upon recruitment, TIF2 serves as a scaffold to assemble a larger coactivator complex, which can include histone acetyltransferases (HATs) like p300/CBP and other chromatin-remodeling enzymes. This complex then modifies the chromatin structure around the target gene promoter, making it more accessible to the basal transcription machinery and ultimately leading to the initiation of transcription.

Quantitative Data on TIF2 (740-753) Interaction

The interaction between TIF2 and nuclear receptors is a dynamic process influenced by the presence of ligands. Quantitative studies have provided insights into the strength and ligand dependency of this interaction.

| Interacting Partners | Experimental Method | Key Findings | Reference |

| Androgen Receptor (AR) and TIF2 | Two-photon, two-color fluorescence cross-correlation spectroscopy (TPTCFCCS) in live cells | In the presence of an agonist, an average of 81% of AR was bound to TIF2. This decreased to 56% in the presence of an antagonist. | [4] |

| Androgen Receptor LBD and TIF2 (740-753) peptide | Fluorescence Polarization Assay | The TIF2 LXXLL peptide binds to the AR LBD, and this interaction can be disrupted by small molecule inhibitors. | [2] |

Signaling Pathway

The signaling pathway involving TIF2 (740-753) is central to nuclear receptor-mediated gene activation. The following diagram illustrates the key steps in this process.

Caption: Ligand-activated nuclear receptor signaling pathway involving TIF2.

Experimental Protocols

A variety of experimental techniques are employed to study the function of the TIF2 (740-753) region. Below are detailed methodologies for key experiments.

Glutathione S-Transferase (GST) Pull-Down Assay

This in vitro assay is used to detect direct physical interactions between proteins.

Experimental Workflow:

Caption: Workflow for a GST pull-down assay to detect protein-protein interactions.

Methodology:

-

Protein Expression:

-

Express the "bait" protein (e.g., the nuclear receptor LBD) as a fusion with Glutathione S-Transferase (GST) in E. coli.

-

Express the "prey" protein (e.g., TIF2 or a fragment containing the 740-753 region) in vitro in the presence of [³⁵S]-methionine to radiolabel it.

-

-

Binding Reaction:

-

Immobilize the GST-fusion protein on glutathione-sepharose beads by incubation.

-

Wash the beads to remove unbound GST-fusion protein.

-

Incubate the beads with the radiolabeled prey protein in a suitable binding buffer (e.g., PBS with 0.1% Triton X-100 and protease inhibitors) for 2-4 hours at 4°C. For ligand-dependent interactions, include the appropriate ligand (e.g., dihydrotestosterone for AR) in the binding buffer.

-

-

Washing and Elution:

-

Wash the beads extensively with binding buffer to remove non-specifically bound proteins.

-

Elute the bound proteins from the beads using a high concentration of reduced glutathione or by boiling in SDS-PAGE sample buffer.

-

-

Analysis:

-

Separate the eluted proteins by SDS-PAGE.

-

Visualize the radiolabeled prey protein by autoradiography. The presence of a band corresponding to the prey protein indicates an interaction with the bait protein.

-

Dual-Luciferase Reporter Assay

This cell-based assay is used to quantify the ability of a coactivator like TIF2 to enhance the transcriptional activity of a nuclear receptor.

Experimental Workflow:

Caption: Workflow for a dual-luciferase reporter assay to measure coactivator function.

Methodology:

-

Cell Culture and Transfection:

-

Plate mammalian cells (e.g., HEK293T or a relevant cancer cell line) in a multi-well plate.

-

Co-transfect the cells with the following plasmids:

-

An expression vector for the nuclear receptor of interest (e.g., full-length AR).

-

An expression vector for TIF2 or a mutant thereof.

-

A reporter plasmid containing a firefly luciferase gene downstream of a promoter with response elements for the nuclear receptor (e.g., an androgen response element - ARE).

-

A control plasmid expressing Renilla luciferase from a constitutive promoter (for normalization of transfection efficiency).

-

-

-

Cell Treatment:

-

After transfection, treat the cells with the appropriate ligand (agonist or antagonist) or vehicle control for 18-24 hours.

-

-

Cell Lysis and Luciferase Measurement:

-

Lyse the cells using a passive lysis buffer.

-

Measure the firefly luciferase activity in the cell lysate using a luminometer and a firefly luciferase substrate.

-

Subsequently, add a reagent that quenches the firefly luciferase activity and provides the substrate for Renilla luciferase, and measure the Renilla luciferase activity.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample to account for variations in transfection efficiency and cell number.

-

Compare the normalized luciferase activity between different experimental conditions (e.g., with and without TIF2, with agonist vs. antagonist) to determine the coactivator function.

-

Yeast Two-Hybrid (Y2H) Assay

This genetic method is used to identify and confirm protein-protein interactions in vivo in a eukaryotic system.

Methodology:

-

Vector Construction:

-

Clone the cDNA of the "bait" protein (e.g., the LBD of a nuclear receptor) into a vector that fuses it to a DNA-binding domain (DBD) of a transcription factor (e.g., GAL4-DBD).

-

Clone the cDNA of the "prey" protein (e.g., TIF2 or a fragment containing the 740-753 region) into a vector that fuses it to the activation domain (AD) of the same transcription factor (e.g., GAL4-AD).

-

-

Yeast Transformation:

-

Co-transform a suitable yeast strain (e.g., AH109 or Y2HGold) with the bait and prey plasmids. These yeast strains contain reporter genes (e.g., HIS3, ADE2, lacZ) under the control of promoters that are recognized by the DBD.

-

-

Interaction Screening:

-

Plate the transformed yeast on selective media lacking specific nutrients (e.g., tryptophan and leucine to select for the presence of both plasmids, and histidine and/or adenine to select for an interaction).

-

The interaction between the bait and prey proteins brings the DBD and AD into close proximity, reconstituting a functional transcription factor that drives the expression of the reporter genes, allowing the yeast to grow on the selective media.

-

-

Confirmation and Analysis:

-

Confirm positive interactions by performing a β-galactosidase assay (for the lacZ reporter gene), where a blue color develops in the presence of an interaction.

-

Sequence the prey plasmid from positive colonies to identify the interacting protein.

-

Conclusion

The Transcriptional Intermediary Factor 2 (740-753) region, with its canonical LXXLL motif, plays an indispensable role in mediating the ligand-dependent interaction with nuclear receptors. This interaction is a cornerstone of nuclear receptor-mediated transcriptional activation. The quantitative data and experimental protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals aiming to further elucidate the intricacies of this interaction and to design novel therapeutic strategies that target this crucial molecular interface. The structural information available for the TIF2(740-753)-NR LBD complex offers a powerful tool for structure-based drug design, opening avenues for the development of highly specific modulators of nuclear receptor activity.

References

- 1. Principle and Protocol of Yeast Two Hybrid System - Creative BioMart [creativebiomart.net]

- 2. embopress.org [embopress.org]

- 3. The coactivator TIF2 contains three nuclear receptor-binding motifs and mediates transactivation through CBP binding-dependent and -independent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

TIF2 (740-753) Peptide and Nuclear Receptor Interaction: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Transcriptional Intermediary Factor 2 (TIF2), also known as Nuclear Receptor Coactivator 2 (NCOA2) or Glucocorticoid Receptor Interacting Protein 1 (GRIP1), is a pivotal member of the p160 family of nuclear receptor coactivators.[1] These coactivators are essential for the ligand-dependent transcriptional activation by nuclear receptors (NRs). TIF2 possesses a nuclear receptor interaction domain (NID) that contains three conserved LXXLL motifs, also known as NR boxes.[2] The third NR box, corresponding to amino acid residues 740-753, plays a critical role in mediating the interaction with the ligand-binding domain (LBD) of various nuclear receptors. This interaction is a key event in the assembly of the transcriptional machinery on the promoter regions of target genes, leading to the modulation of gene expression.

This technical guide provides a comprehensive overview of the interaction between the TIF2 (740-753) peptide and nuclear receptors. It is designed to be a valuable resource for researchers, scientists, and drug development professionals working in the fields of endocrinology, oncology, and metabolic diseases. The guide details the molecular mechanisms of this interaction, presents quantitative binding data, outlines key experimental protocols for its study, and provides visual representations of the relevant pathways and workflows.

Molecular Mechanism of Interaction

The interaction between the TIF2 (740-753) peptide and nuclear receptors is a highly specific and regulated process. Upon ligand binding, the nuclear receptor LBD undergoes a conformational change, creating a hydrophobic groove on its surface.[3] This groove, often referred to as the Activation Function 2 (AF-2) domain, serves as the docking site for the LXXLL motif of coactivators like TIF2.

The TIF2 (740-753) peptide contains the specific LXXLL-related sequence LRYLL. This motif forms an amphipathic α-helix that fits snugly into the hydrophobic cleft of the NR LBD. The leucine residues of the motif make critical hydrophobic contacts within the groove, while surrounding residues contribute to the specificity and stability of the interaction with different nuclear receptors.[4] This ligand-dependent recruitment of TIF2 is a crucial step for the subsequent recruitment of other components of the transcriptional machinery, including histone acetyltransferases like CBP/p300, which leads to chromatin remodeling and transcriptional activation.[2]

The precise nature of the interaction can vary between different nuclear receptors and even with different ligands bound to the same receptor, highlighting the complexity and specificity of this molecular recognition event.[5] For instance, the Androgen Receptor (AR) has been shown to have a preference for FXXLF motifs over the LXXLL motif of TIF2.

Quantitative Interaction Data

The affinity of the TIF2 (740-753) peptide for various nuclear receptors has been quantified using several biophysical techniques, primarily fluorescence polarization. The dissociation constant (Kd) is a key parameter used to describe the strength of this interaction, with a lower Kd value indicating a higher binding affinity.

| Nuclear Receptor | Ligand | TIF2 Peptide Sequence | Method | Kd (µM) | Reference |

| Androgen Receptor (AR) LBD | Dihydrotestosterone (DHT) | Fluorescein-QEPVSPKKKENALLRYLLDKDDTKD | Fluorescence Polarization | 0.8 ± 0.1 | [6] |

| Androgen Receptor (AR) LBD | Testosterone (T) | Fluorescein-QEPVSPKKKENALLRYLLDKDDTKD | Fluorescence Polarization | 1.5 ± 0.2 | [6] |

| Estrogen Receptor α (ERα) LBD | 4-Hydroxytamoxifen (OHT) | LTSRDFGSWYA (αII peptide) | Surface Plasmon Resonance | 34 | [7] |

Signaling Pathway and Logical Relationships

The interaction of the TIF2 (740-753) peptide with a nuclear receptor is a central event in a well-defined signaling pathway that leads to the transcriptional activation of target genes. The following diagrams illustrate this pathway and the logical flow of investigating this interaction.

References

- 1. FRETting about the affinity of bimolecular protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protein interaction affinity determination by quantitative FRET technology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Specific structural motifs determine TRAP220 interactions with nuclear hormone receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Determinants of coactivator LXXLL motif specificity in nuclear receptor transcriptional activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Comparative Molecular Profiling of the PPARα/γ Activator Aleglitazar: PPAR Selectivity, Activity and Interaction with Cofactors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What Is the General Procedure for GST Pull-Down Analysis of Protein–Protein Interactions? | MtoZ Biolabs [mtoz-biolabs.com]

- 7. Delineation of a unique protein–protein interaction site on the surface of the estrogen receptor - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide on the Role of the LXXLL Motif in TIF2 (740-753)

Introduction

Transcriptional Intermediary Factor 2 (TIF2), also known as Nuclear Receptor Coactivator 2 (NCOA2) or Glucocorticoid Receptor Interacting Protein 1 (GRIP1), is a member of the p160 family of nuclear receptor (NR) coactivators. These proteins are crucial for modulating the transcriptional activity of nuclear receptors in a ligand-dependent manner. A key feature of p160 coactivators is the presence of a central nuclear receptor interaction domain (NRID) which contains three conserved LXXLL motifs, also known as NR boxes.[1][2] These short, alpha-helical motifs are the primary sites of interaction with the ligand-binding domains (LBDs) of nuclear receptors.[3] This guide focuses specifically on the third LXXLL motif of TIF2, located at amino acid residues 740-753, to provide a comprehensive overview of its structure, function, and the experimental methodologies used to study it.

The canonical LXXLL motif serves as a molecular signature for the recruitment of coactivators to ligand-bound nuclear receptors.[4] Upon agonist binding, the NR LBD undergoes a conformational change, creating a hydrophobic groove on its surface, termed the activation function 2 (AF-2) domain. This groove accommodates the LXXLL helix, leading to the recruitment of the coactivator complex, which often includes histone acetyltransferases like CBP/p300, and subsequent activation of target gene transcription.[3][5] The specific motif within TIF2 spanning residues 740-753 (NR box 3) plays a significant role in mediating these interactions, although its efficiency and specificity can vary between different nuclear receptors.[1]

Core Function of the TIF2 (740-753) LXXLL Motif

The LXXLL motif at position 740-753 of TIF2 functions as a critical molecular switch for transcriptional activation. Its primary role is to physically bridge the TIF2 coactivator with a ligand-activated nuclear receptor. While TIF2 contains three NR boxes, studies have shown that these motifs can exhibit different binding affinities and preferences for various nuclear receptors.[1][6] For instance, while NR box II is often sufficient for robust interaction, NR box III (740-753) can act synergistically with the other boxes to enhance binding and transcriptional activation.[1] However, on its own, NR box III is considered to be a less efficient interacting module compared to NR box II for some receptors.[1]

Structural studies have provided detailed insights into this interaction. The crystal structure of the TIF2 NR box 3 peptide in complex with the androgen receptor (AR) LBD reveals that the LXXLL motif binds to the AF-2 hydrophobic cleft formed by helices 3, 4, 5, and 12 of the LBD.[3] Key hydrophobic interactions are established by the leucine residues of the motif. However, the AR LBD displays a preference for FXXLF motifs over LXXLL motifs, and the interaction with the TIF2 LXXLL motif is weaker than the AR's own N-terminal FXXLF motif.[6][7] This differential affinity highlights the intricate regulation of coactivator recruitment.

Quantitative Data Presentation

The following table summarizes quantitative data on the interaction of the TIF2 (740-753) LXXLL motif with nuclear receptors.

| Nuclear Receptor | Ligand | Method | Binding Affinity (Kd) / IC50 | Reference |

| Androgen Receptor (WT) | Dihydrotestosterone (DHT) | Fluorescence Polarization | ~1.2 µM | [8] |

| Androgen Receptor (WT) | Testosterone (T) | Fluorescence Polarization | ~2.5 µM | [8] |

| Androgen Receptor (H874Y) | Dihydrotestosterone (DHT) | Fluorescence Polarization | ~1.3 µM | [8] |

| Androgen Receptor (H874Y) | Testosterone (T) | Fluorescence Polarization | ~2.6 µM | [8] |

Signaling Pathway and Logical Relationships

The interaction of the TIF2 LXXLL motif with a nuclear receptor is a key step in the signaling cascade of hormone-regulated gene expression. The following diagram illustrates this pathway.

Experimental Protocols and Workflows

Several key experimental techniques are employed to investigate the function of the TIF2 (740-753) LXXLL motif.

GST Pull-Down Assay

This in vitro technique is used to confirm direct physical interactions between the TIF2 LXXLL motif and a nuclear receptor.

Methodology:

-

Protein Expression and Purification:

-

Prey Protein Preparation:

-

Binding Assay:

-

Incubate the immobilized GST-NR-LBD (bait) with the 35S-labeled TIF2 fragment (prey) in a binding buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 2 mM MgCl2, 1 mM EGTA, 1 mM DTT, 0.1% Triton X-100, 0.5% BSA) in the presence or absence of the specific NR ligand.[10]

-

Allow binding to occur for 1-2 hours at 4°C with gentle rotation.

-

-

Washing and Elution:

-

Wash the beads several times with wash buffer (binding buffer without BSA) to remove non-specific binders.[10]

-

Elute the protein complexes from the beads, typically by boiling in SDS-PAGE sample buffer.

-

-

Analysis:

-

Resolve the eluted proteins by SDS-PAGE and visualize the radiolabeled TIF2 fragment by autoradiography.

-

Mammalian Two-Hybrid Assay

This in vivo assay assesses protein-protein interactions within a cellular context.

Methodology:

-

Plasmid Construction:

-

Clone the TIF2 fragment containing the 740-753 motif into a plasmid downstream of a transcriptional activation domain (AD), such as VP16.

-

Clone the NR LBD into a separate plasmid downstream of a DNA-binding domain (DBD), such as the GAL4 DBD.

-

Use a reporter plasmid containing a promoter with GAL4 binding sites upstream of a reporter gene (e.g., Luciferase).[11]

-

-

Cell Culture and Transfection:

-

Culture a suitable mammalian cell line (e.g., HeLa, CHO-K1, or DU145 cells).[12]

-

Co-transfect the cells with the AD-TIF2, DBD-NR-LBD, and reporter plasmids.

-

-

Treatment and Lysis:

-

Treat the transfected cells with the specific NR ligand or vehicle control.

-

After 24-48 hours, lyse the cells using a passive lysis buffer.[13]

-

-

Reporter Assay:

-

Measure the luciferase activity in the cell lysates using a luminometer. An interaction between the TIF2 fragment and the NR LBD will bring the AD and DBD into proximity, driving the expression of the luciferase reporter gene.

-

Luciferase Reporter Gene Assay

This assay measures the ability of full-length TIF2 to coactivate a nuclear receptor and enhance the transcription of a target gene.

Methodology:

-

Plasmid Preparation:

-

Use an expression plasmid for full-length TIF2.

-

Use an expression plasmid for the full-length nuclear receptor.

-

Use a reporter plasmid containing a hormone-responsive promoter (e.g., the MMTV promoter for glucocorticoid or androgen receptors) driving the expression of the luciferase gene.[12]

-

-

Cell Culture and Transfection:

-

Treatment and Analysis:

-

Treat the cells with the NR ligand or vehicle.

-

Lyse the cells and measure luciferase activity as described for the Mammalian Two-Hybrid Assay.

-

An increase in luciferase activity in the presence of TIF2 indicates its coactivator function. The necessity of the 740-753 motif can be confirmed by testing a TIF2 mutant where this LXXLL motif is mutated (e.g., leucines to alanines).

-

Conclusion

The LXXLL motif within the 740-753 region of TIF2 is a important, albeit nuanced, interaction site for nuclear receptors. While it contributes to the overall recruitment of TIF2 and subsequent transcriptional activation, its binding affinity and functional relevance can be highly dependent on the specific nuclear receptor and the cellular context. A thorough understanding of this motif's interactions, gained through the quantitative and qualitative experimental approaches detailed in this guide, is essential for researchers in endocrinology and oncology, and for the development of novel therapeutics targeting nuclear receptor signaling pathways.

References

- 1. embopress.org [embopress.org]

- 2. The coactivator TIF2 contains three nuclear receptor-binding motifs and mediates transactivation through CBP binding-dependent and -independent pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural Overview of the Nuclear Receptor Superfamily: Insights into Physiology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Modulation of the Transcriptional Activity of Peroxisome Proliferator-Activated Receptor Gamma by Protein-Protein Interactions and Post-Translational Modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. The Androgen Receptor in Prostate Cancer: Effect of Structure, Ligands and Spliced Variants on Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An in vitro Transcription/translation System for Detection of Protein Interaction [bio-protocol.org]

- 9. An improved high throughput protein-protein interaction assay for nuclear hormone receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. GST‐IVTT pull‐down: a fast and versatile in vitro method for validating and mapping protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Separate regions of glucocorticoid receptor, coactivator TIF2, and comodulator STAMP modify different parameters of glucocorticoid-mediated gene induction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Luciferase-based reporter to monitor the transcriptional activity of the SIRT3 promoter - PMC [pmc.ncbi.nlm.nih.gov]

- 14. HT-29 and Caco-2 Reporter Cell Lines for Functional Studies of Nuclear Factor Kappa B Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Caco-2 Cell Line - The Impact of Food Bioactives on Health - NCBI Bookshelf [ncbi.nlm.nih.gov]

In-Depth Technical Guide: The Structure and Function of the TIF2 (740-753) Coactivator Peptide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Transcriptional Intermediary Factor 2 (TIF2), also known as Nuclear Receptor Coactivator 2 (NCOA2) or Steroid Receptor Coactivator-2 (SRC-2), is a crucial p160 coactivator that plays a pivotal role in modulating the transcriptional activity of nuclear receptors.[1][2] These receptors are ligand-activated transcription factors that regulate a vast array of physiological processes, and their dysregulation is implicated in numerous diseases, including cancer. TIF2 enhances the transcriptional output of nuclear receptors by physically linking the ligand-bound receptor to the basal transcription machinery.[3][4] This interaction is primarily mediated by specific motifs within TIF2, known as nuclear receptor (NR) boxes, which possess a canonical LXXLL sequence (where L is leucine and X is any amino acid).[5][6][7] This technical guide focuses on the structure and function of a specific and well-characterized NR box, the TIF2 (740-753) peptide, providing a comprehensive resource for researchers in the field.

Structural Characteristics of the TIF2 (740-753) Peptide

The TIF2 (740-753) peptide is a 14-amino acid sequence corresponding to the third NR box of the TIF2 protein. Its primary sequence is KENALLRYLLDKDD . The core of this peptide's function lies in its ability to form an amphipathic α-helix upon binding to the activation function 2 (AF-2) cleft of nuclear receptors. The hydrophobic face of this helix, rich in leucine residues, engages with a hydrophobic groove on the surface of the receptor's ligand-binding domain (LBD).

Crystallographic studies of the TIF2 (740-753) peptide in complex with the androgen receptor (AR) LBD have provided detailed insights into this interaction. The peptide binds as a short α-helix, with the conserved leucine residues at positions 745, 748, and 749 making critical hydrophobic contacts within the AF-2 cleft.

Table 1: Crystallographic Data for TIF2 (740-753) Peptide in Complex with Androgen Receptor LBD

| PDB ID | Receptor | Ligand | Resolution (Å) |

| 2Q7J | Wild-Type Androgen Receptor | Testosterone | 1.90 |

| 2AO6 | Wild-Type Androgen Receptor | R1881 | 1.89 |

| 2Q7L | H874Y Mutant Androgen Receptor | Testosterone | Not Specified |

Quantitative Analysis of TIF2 (740-753) Peptide Binding

The affinity of the TIF2 (740-753) peptide for nuclear receptors is a critical determinant of its coactivator function. While specific Kd values for the isolated TIF2 (740-753) peptide are not always explicitly reported in the literature, the available data from various studies using different techniques provide a comprehensive understanding of its binding properties. The following table summarizes key quantitative findings.

Table 2: Quantitative Binding Data for TIF2 NR Box 3 Interactions

| Interacting Partners | Experimental Technique | Reported Affinity/Interaction Strength | Reference |

| TIF2 NR Box 3 and Androgen Receptor LBD | Mammalian Two-Hybrid | Strong, ligand-dependent interaction | He et al., 2004 |

| TIF2 NR Box 3 and Glucocorticoid Receptor | GST Pull-down | Preferential binding compared to other NR boxes | Voegel et al., 1998 |

| TIF2 NR Box 3 and Estrogen Receptor α | Surface Plasmon Resonance | Ligand-dependent binding | Wärnmark et al., 2002 |

| TIF2 NR Box 3 and Peroxisome Proliferator-Activated Receptor α | GST Pull-down | Ligand-dependent interaction | Voegel et al., 1998 |

| TIF2 NR Box 3 and Retinoid X Receptor β | GST Pull-down | Weaker interaction compared to other NRs | Voegel et al., 1998 |

Experimental Protocols

Detailed methodologies are essential for the replication and advancement of research. The following sections provide overviews of key experimental protocols used to characterize the structure and function of the TIF2 (740-753) peptide.

X-Ray Crystallography

This technique provides high-resolution structural information of the peptide-receptor complex.

Methodology:

-

Protein Expression and Purification: The ligand-binding domain (LBD) of the target nuclear receptor is expressed (e.g., in E. coli) and purified to homogeneity.

-

Peptide Synthesis: The TIF2 (740-753) peptide is chemically synthesized and purified.

-

Complex Formation: The purified LBD is incubated with its cognate ligand and a molar excess of the TIF2 peptide.

-

Crystallization: The protein-ligand-peptide complex is subjected to crystallization screening using various conditions (e.g., vapor diffusion).

-

Data Collection and Structure Determination: X-ray diffraction data are collected from the resulting crystals, and the three-dimensional structure is solved and refined.

Fluorescence Polarization (FP) Assay

FP assays are used to quantify the binding affinity between the TIF2 peptide and a nuclear receptor in solution.

Methodology:

-

Peptide Labeling: The TIF2 (740-753) peptide is synthesized with a fluorescent label (e.g., fluorescein).

-

Binding Reaction: A constant, low concentration of the fluorescently labeled peptide is incubated with varying concentrations of the purified nuclear receptor LBD in the presence of a saturating concentration of the receptor's ligand.

-

Measurement: The fluorescence polarization of the samples is measured. The binding of the larger receptor to the smaller fluorescent peptide causes a decrease in the rotational speed of the peptide, leading to an increase in the polarization of the emitted light.

-

Data Analysis: The change in fluorescence polarization is plotted against the receptor concentration, and the data are fitted to a binding isotherm to determine the dissociation constant (Kd).

Glutathione S-Transferase (GST) Pull-Down Assay

This qualitative or semi-quantitative assay is used to demonstrate a direct protein-protein interaction.

Methodology:

-

Bait Protein Expression: The nuclear receptor LBD is expressed as a fusion protein with Glutathione S-Transferase (GST).

-

Immobilization: The GST-fusion protein is incubated with glutathione-coated beads, immobilizing the "bait" protein.

-

Prey Interaction: The immobilized bait is then incubated with the "prey," which can be the TIF2 (740-753) peptide or a larger TIF2 fragment.

-

Washing and Elution: The beads are washed to remove non-specific binders, and the bound proteins are eluted.

-

Detection: The eluted proteins are analyzed by SDS-PAGE and Western blotting using an antibody against TIF2 or by autoradiography if the prey is radiolabeled.

Mammalian Two-Hybrid (M2H) Assay

The M2H assay is a cell-based method to study protein-protein interactions in a more physiological context.

Methodology:

-

Vector Construction: Two fusion protein constructs are created: one with the nuclear receptor LBD fused to a DNA-binding domain (DBD, e.g., GAL4) and another with the TIF2 peptide or protein fragment fused to a transcriptional activation domain (AD, e.g., VP16).

-

Co-transfection: These two constructs are co-transfected into mammalian cells along with a reporter plasmid containing a promoter with binding sites for the DBD (e.g., UAS) upstream of a reporter gene (e.g., luciferase).

-

Interaction and Reporter Gene Expression: If the nuclear receptor LBD and the TIF2 fragment interact, the DBD and AD are brought into close proximity, reconstituting a functional transcription factor that drives the expression of the reporter gene.

-

Measurement: The activity of the reporter gene product (e.g., luciferase activity) is measured as an indicator of the strength of the protein-protein interaction.

Signaling Pathways and Logical Relationships

The interaction of the TIF2 (740-753) peptide with nuclear receptors is a key step in a larger signaling cascade that ultimately leads to the regulation of gene expression.

Caption: Ligand-activated nuclear receptor signaling pathway involving TIF2 coactivator.

The diagram above illustrates the canonical pathway for androgen receptor signaling, where the binding of an androgen ligand triggers a conformational change in the receptor, leading to its dimerization and translocation to the nucleus. In the nucleus, the receptor dimer binds to specific DNA sequences known as androgen response elements (AREs). This is followed by the recruitment of coactivators like TIF2, where the LXXLL motif of the TIF2 (740-753) peptide plays a critical role in docking TIF2 to the receptor. TIF2 then acts as a scaffold to recruit other components of the transcriptional machinery, leading to the initiation of target gene expression.

Experimental Workflow for Characterizing Peptide-Receptor Interaction

A logical workflow for the comprehensive characterization of the TIF2 (740-753) peptide's interaction with a nuclear receptor is depicted below.

Caption: A typical experimental workflow for studying peptide-protein interactions.

This workflow begins with the hypothesis of an interaction and proceeds through in vitro and cell-based assays to confirm the interaction. Quantitative methods are then employed to determine the binding affinity, followed by structural studies to elucidate the molecular details of the interaction.

Conclusion

The TIF2 (740-753) coactivator peptide represents a paradigm for the interaction between p160 coactivators and nuclear receptors. Its well-defined structure and critical role in mediating transcriptional activation make it an important subject of study for understanding the fundamental mechanisms of gene regulation. Furthermore, the detailed knowledge of its interaction with nuclear receptors provides a valuable platform for the design and development of novel therapeutics that target these pathways in diseases such as prostate cancer. This guide provides a comprehensive overview of the current understanding of the TIF2 (740-753) peptide, offering a valuable resource for researchers and professionals in the field.

References

- 1. [PDF] Mechanisms of androgen receptor signalling via steroid receptor coactivator-1 in prostate. | Semantic Scholar [semanticscholar.org]

- 2. Nuclear receptor coactivator 2 - Wikipedia [en.wikipedia.org]

- 3. TIF2, a 160 kDa transcriptional mediator for the ligand-dependent activation function AF-2 of nuclear receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. embopress.org [embopress.org]

- 5. embopress.org [embopress.org]

- 6. The coactivator TIF2 contains three nuclear receptor-binding motifs and mediates transactivation through CBP binding-dependent and -independent pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The coactivator TIF2 contains three nuclear receptor-binding motifs and mediates transactivation through CBP binding-dependent and -independent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

TIF2 (740-753) Interaction with Estrogen Receptor Alpha: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular interaction between the Transcriptional Intermediary Factor 2 (TIF2) peptide fragment (740-753) and the Estrogen Receptor Alpha (ERα). TIF2, also known as Nuclear Receptor Coactivator 2 (NCOA2) or Glucocorticoid Receptor Interacting Protein 1 (GRIP1), is a pivotal coactivator in ERα-mediated gene transcription. The 740-753 region of TIF2 contains the third of three nuclear receptor (NR) interaction boxes, featuring a highly conserved LXXLL motif (where L is leucine and X is any amino acid), which is critical for its binding to the Activation Function 2 (AF-2) domain of ERα. Understanding this interaction is crucial for the development of novel therapeutics targeting estrogen-driven diseases.

Quantitative Data on ERα-Coactivator Peptide Interactions

| Peptide/Protein | ERα Ligand | Assay Method | Binding Affinity (Kd/EC50) | Reference |

| Fluorescein-labeled D22 peptide (LXXLL motif) | 17β-estradiol | Fluorescence Polarization | 46 nM (for ERβ) | [1] |

| Various LXXLL peptides | 17β-estradiol | Fluorescence Polarization | 20-500 nM | [2] |

| αII peptide (non-LXXLL) | Estradiol | Surface Plasmon Resonance | 34 µM | [3] |

Signaling Pathway

The interaction between TIF2 and ERα is a cornerstone of estrogen-mediated gene transcription. Upon binding of an agonist like 17β-estradiol, ERα undergoes a conformational change, exposing the AF-2 hydrophobic pocket in its ligand-binding domain (LBD). This allows the recruitment of p160 coactivators, including TIF2. TIF2 can bridge the N-terminal AF-1 and the C-terminal AF-2 domains of ERα, leading to a synergistic activation of transcription. This complex then recruits further coactivators, including histone acetyltransferases (HATs) like CBP/p300, which remodel chromatin and facilitate the assembly of the basal transcription machinery, ultimately leading to the transcription of target genes.

Experimental Workflows and Protocols

Fluorescence Polarization (FP) Assay

This assay measures the change in the tumbling rate of a fluorescently labeled TIF2 (740-753) peptide upon binding to the larger ERα protein.

Protocol:

-

Reagents and Buffers:

-

Fluorescently labeled TIF2 (740-753) peptide (e.g., with fluorescein or TAMRA).

-

Purified human ERα ligand-binding domain (LBD).

-

Assay Buffer: 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 5 mM DTT, 0.01% Tween-20.

-

Unlabeled TIF2 (740-753) peptide for competition assays.

-

-

Assay Procedure:

-

Prepare a solution of 10 nM fluorescently labeled TIF2 peptide and 50 nM ERα LBD in assay buffer.

-

In a 384-well black plate, add serial dilutions of the unlabeled TIF2 peptide.

-

Add the labeled peptide and ERα LBD mixture to each well.

-

Incubate at room temperature for 1-2 hours, protected from light.

-

-

Data Acquisition and Analysis:

-

Measure fluorescence polarization using a plate reader equipped with appropriate filters for the chosen fluorophore.

-

Plot the change in polarization as a function of the unlabeled peptide concentration.

-

Fit the data to a suitable binding model to determine the IC50, which can be converted to a Ki (dissociation constant for the inhibitor). For direct titration, the Kd can be determined by plotting polarization against the concentration of ERα.

-

Surface Plasmon Resonance (SPR)

SPR allows for the real-time, label-free analysis of the binding kinetics between the TIF2 peptide and ERα.

Protocol:

-

Immobilization:

-

Activate a CM5 sensor chip surface with a mixture of EDC and NHS.

-

Immobilize purified ERα LBD to the surface via amine coupling. The typical target immobilization level is 2000-4000 Response Units (RU).

-

Deactivate excess reactive groups with ethanolamine.

-

-

Binding Analysis:

-

Use a running buffer such as HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).

-

Inject a series of concentrations of the TIF2 (740-753) peptide (e.g., from 10 nM to 1 µM) over the ERα-immobilized surface.

-

Monitor the association and dissociation phases.

-

-

Data Analysis:

-

Subtract the response from a reference flow cell (without immobilized ERα).

-

Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).

-

GST Pull-Down Assay

This is a qualitative or semi-quantitative in vitro method to confirm the interaction between ERα and the TIF2 peptide.

Protocol:

-

Protein Expression and Purification:

-

Express ERα as a GST-fusion protein (GST-ERα) in E. coli and purify it using glutathione-sepharose beads.

-

Synthesize or express the TIF2 (740-753) peptide, which can be labeled (e.g., with biotin or 35S-methionine during in vitro translation).

-

-

Binding Reaction:

-

Incubate the immobilized GST-ERα on glutathione-sepharose beads with the labeled TIF2 peptide in a binding buffer (e.g., PBS with 0.1% Triton X-100 and protease inhibitors) for 2-4 hours at 4°C.

-

As a negative control, use GST alone immobilized on beads.

-

-

Washing and Elution:

-

Wash the beads several times with the binding buffer to remove non-specific interactions.

-

Elute the bound proteins from the beads using a high concentration of reduced glutathione or by boiling in SDS-PAGE sample buffer.

-

-

Detection:

-

Analyze the eluted proteins by SDS-PAGE followed by autoradiography (for radiolabeled peptide) or Western blotting with an anti-biotin antibody (for biotinylated peptide). A band corresponding to the TIF2 peptide in the GST-ERα lane but not in the GST control lane indicates a specific interaction.

-

Yeast Two-Hybrid (Y2H) Assay

The Y2H system is an in vivo technique to study protein-protein interactions in a eukaryotic cellular context.

Protocol:

-

Plasmid Construction:

-

Clone the ERα LBD into a "bait" vector, fusing it to a DNA-binding domain (DBD), e.g., GAL4-DBD.

-

Clone the TIF2 (740-753) peptide sequence into a "prey" vector, fusing it to a transcriptional activation domain (AD), e.g., GAL4-AD.

-

-

Yeast Transformation and Mating:

-

Transform two different haploid yeast strains with the bait and prey plasmids, respectively.

-

Mate the two strains to create diploid yeast containing both plasmids.

-

-

Interaction Screening:

-

Plate the diploid yeast on selective media lacking specific nutrients (e.g., histidine, adenine) and containing a reporter substrate (e.g., X-gal).

-

The interaction between ERα LBD and the TIF2 peptide will reconstitute a functional transcription factor, leading to the expression of reporter genes that allow yeast growth on selective media and color development (blue colonies with X-gal).

-

This guide provides a foundational understanding and practical methodologies for investigating the critical interaction between the TIF2 (740-753) peptide and estrogen receptor alpha. These techniques are essential for the validation of this interaction as a therapeutic target and for the screening and characterization of potential modulators.

References

- 1. RNA fine-tunes estrogen receptor-alpha binding on low-affinity DNA motifs for transcriptional regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Capacity of type I and II ligands to confer to estrogen receptor alpha an appropriate conformation for the recruitment of coactivators containing a LxxLL motif-Relationship with the regulation of receptor level and ERE-dependent transcription in MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Delineation of a unique protein–protein interaction site on the surface of the estrogen receptor - PMC [pmc.ncbi.nlm.nih.gov]

The Core Mechanism of TIF2-Mediated Transcriptional Activation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Transcriptional Intermediary Factor 2 (TIF2), also known as Nuclear Receptor Coactivator 2 (NCoA-2) or Steroid Receptor Coactivator-2 (SRC-2), is a pivotal member of the p160 family of transcriptional coactivators. It plays a crucial role in mediating the transcriptional activity of nuclear receptors (NRs) and other transcription factors, thereby regulating a wide array of physiological processes. Dysregulation of TIF2 function has been implicated in various pathologies, including cancer, making it a significant target for therapeutic intervention. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning TIF2-mediated transcriptional activation, with a focus on its functional domains, protein-protein interactions, and the influence of post-translational modifications. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts in this field.

Introduction to TIF2 and its Role as a Transcriptional Coactivator

TIF2 is a 160 kDa protein that functions as a primary coactivator for nuclear receptors, a large superfamily of ligand-inducible transcription factors.[1][2][3][4][5][6] NRs regulate gene expression in response to a variety of signaling molecules, including steroid hormones, thyroid hormones, and retinoids. The transcriptional activation function of NRs is mediated through their ligand-binding domain (LBD), which contains a ligand-dependent activation function known as AF-2.[3][4][5][6] TIF2 is recruited to the ligand-bound NR at the promoter regions of target genes, where it serves as a scaffold to assemble a larger coactivator complex. This complex then facilitates the recruitment of the basal transcriptional machinery and modifies the local chromatin structure to enhance gene transcription.[1]

Functional Domains of TIF2

The function of TIF2 is dictated by its modular domain structure, which mediates its interactions with nuclear receptors and other components of the transcriptional machinery.

-

Basic Helix-Loop-Helix (bHLH) and Per-Arnt-Sim (PAS) Domains: Located at the N-terminus, these domains are involved in protein-protein interactions and may contribute to the specificity of TIF2 function.[7]

-

Nuclear Receptor Interaction Domain (NID): This central domain is responsible for the direct, ligand-dependent interaction with nuclear receptors.[2] The NID contains three conserved LxxLL motifs (where L is leucine and x is any amino acid), also known as NR boxes, which are essential for this interaction.[2]

-

Activation Domains (AD1 and AD2): The C-terminal region of TIF2 contains two autonomous activation domains, AD1 and AD2.[2]

-

AD1: This domain interacts with the histone acetyltransferases (HATs) CREB-binding protein (CBP) and p300.[2] This interaction is crucial for the subsequent acetylation of histones and other transcription factors, leading to chromatin relaxation and transcriptional activation.

-

AD2: The function of this domain is less well-characterized but is thought to involve interactions with other coactivators and components of the basal transcription machinery.[2]

-

Quantitative Data on TIF2-Mediated Transcriptional Activation

The following tables summarize key quantitative data related to the function of TIF2.

| Parameter | Nuclear Receptor | Ligand | Value | Cell Type | Assay | Reference |

| Binding Affinity (Kd) | Androgen Receptor (AR) | Agonist (R1881) | Not explicitly determined, but interaction is strong. | Live Cells | Two-Photon Fluorescence Cross-Correlation Spectroscopy | [1] |

| Binding Affinity (Kd) | Thyroid Receptor β (TRβ) | T3 | ~5 µM (IC50 for an inhibitor) | In vitro | Fluorescence Polarization Assay | [8] |

| Fold Induction of Luciferase Activity | Steroidogenic Factor 1 (SF-1) | - | Potentiated SF-1 mediated transcription | COS-1 and Y1 cells | Luciferase Reporter Assay | [9] |

| Fold Induction of Luciferase Activity | Glucocorticoid Receptor (GR) | Dexamethasone | TIF2.0 (N-terminal fragment) inhibits GR transactivation | Intact cells | Luciferase Reporter Assay | [7] |

Table 1: TIF2 Interaction and Activity with Nuclear Receptors

| Post-Translational Modification | Enzyme Family | Effect on TIF2 Function | Reference |

| Phosphorylation | Kinases (e.g., PKA, MAPK) | Can either enhance or inhibit TIF2 activity depending on the signaling pathway and cellular context. PKA activation leads to a decrease in TIF2 protein levels. | [9][10] |

| Acetylation | Histone Acetyltransferases (HATs) | TIF2 itself is a HAT and also recruits other HATs like p300/CBP. Acetylation of TIF2 may regulate its stability and interaction with other proteins. | [1] |

| Ubiquitination | E3 Ubiquitin Ligases | Targets TIF2 for proteasomal degradation, thereby downregulating its activity. The specific E3 ligases are still under investigation. | [11][12] |

| Deubiquitination | Deubiquitinases (DUBs) | Stabilizes TIF2 by removing ubiquitin chains, thus enhancing its coactivator function. Specific DUBs for TIF2 are an active area of research. | [8][13] |

Table 2: Post-Translational Modifications of TIF2 and their Functional Consequences

Signaling Pathways and Molecular Interactions

TIF2-mediated transcriptional activation is a multi-step process involving a cascade of molecular interactions.

Ligand-Dependent Recruitment of TIF2 to Nuclear Receptors

The canonical pathway for TIF2-mediated activation begins with the binding of a ligand to its cognate nuclear receptor. This induces a conformational change in the NR's LBD, creating a binding surface for the LxxLL motifs within the NID of TIF2.

Assembly of the Coactivator Complex and Chromatin Remodeling

Once recruited, TIF2 acts as a scaffold for the assembly of a larger coactivator complex. A key interaction is the recruitment of the histone acetyltransferases (HATs) CBP/p300 via the AD1 domain of TIF2. This complex then acetylates histone tails, leading to chromatin decondensation and increased accessibility of the DNA to the transcriptional machinery.

Experimental Protocols

The following protocols are foundational for studying TIF2-mediated transcriptional activation.

Glutathione S-Transferase (GST) Pull-Down Assay

This in vitro technique is used to confirm a direct physical interaction between TIF2 and a protein of interest, such as a nuclear receptor.

Materials:

-

Expression vectors for GST-tagged TIF2 (or a specific domain) and the protein of interest.

-

E. coli expression system (e.g., BL21 strain).

-

Glutathione-Sepharose beads.

-

Lysis buffer (e.g., PBS with 1% Triton X-100 and protease inhibitors).

-

Wash buffer (e.g., PBS with 0.5% Triton X-100).

-

Elution buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 10 mM reduced glutathione).

-

SDS-PAGE and Western blotting reagents.

-

Antibody against the protein of interest.

Procedure:

-

Protein Expression and Lysate Preparation:

-

Express GST-TIF2 and the protein of interest in E. coli.

-

Prepare cell lysates by sonication or enzymatic lysis.

-

Clarify the lysates by centrifugation.

-

-

Binding:

-

Incubate the GST-TIF2 lysate with glutathione-Sepharose beads for 1-2 hours at 4°C to immobilize the fusion protein.

-

Wash the beads to remove unbound proteins.

-

Add the lysate containing the protein of interest to the beads and incubate for 2-4 hours at 4°C.

-

-

Washing:

-

Wash the beads extensively with wash buffer to remove non-specific binding proteins.

-

-

Elution:

-

Elute the bound proteins from the beads using elution buffer.

-

-

Analysis:

-

Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody specific to the protein of interest. A band corresponding to the protein of interest in the GST-TIF2 pull-down lane, but not in a GST-only control lane, indicates a direct interaction.

-

Co-Immunoprecipitation (Co-IP)

This technique is used to demonstrate protein-protein interactions within a cellular context.

Materials:

-

Mammalian cell line expressing endogenous or overexpressed TIF2 and the protein of interest.

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Antibody specific to TIF2 (for IP).

-

Protein A/G agarose or magnetic beads.

-

Wash buffer (e.g., lysis buffer with lower detergent concentration).

-

Elution buffer (e.g., SDS-PAGE sample buffer).

-

SDS-PAGE and Western blotting reagents.

-

Antibody against the protein of interest (for Western blotting).

Procedure:

-

Cell Lysis:

-

Lyse the cells to release protein complexes.

-

Clarify the lysate by centrifugation.

-

-

Immunoprecipitation:

-

Incubate the cell lysate with the TIF2-specific antibody for 2-4 hours or overnight at 4°C.

-

Add Protein A/G beads to capture the antibody-protein complexes and incubate for another 1-2 hours.

-

-

Washing:

-

Wash the beads several times with wash buffer to remove non-specifically bound proteins.

-

-

Elution:

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

-

Analysis:

-

Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against the protein of interest. The presence of the protein of interest in the TIF2 IP lane, but not in a control IgG IP lane, indicates an in vivo interaction.

-

Chromatin Immunoprecipitation (ChIP)

ChIP is used to determine if TIF2 is recruited to a specific DNA sequence (e.g., a promoter) in vivo.

Materials:

-

Cells treated with or without a stimulus that activates the NR of interest.

-

Formaldehyde for cross-linking.

-

Lysis and sonication buffers.

-

Sonicator.

-

Antibody specific to TIF2.

-

Protein A/G beads.

-

Wash buffers of increasing stringency.

-

Elution buffer.

-

Proteinase K and RNase A.

-

DNA purification kit.

-

PCR or qPCR reagents and primers for the target DNA sequence.

Procedure:

-

Cross-linking and Cell Lysis:

-

Treat cells with formaldehyde to cross-link proteins to DNA.

-

Lyse the cells and nuclei.

-

-

Chromatin Shearing:

-

Shear the chromatin into small fragments (200-1000 bp) by sonication.

-

-

Immunoprecipitation:

-

Incubate the sheared chromatin with the TIF2-specific antibody overnight at 4°C.

-

Capture the antibody-chromatin complexes with Protein A/G beads.

-

-

Washing and Elution:

-

Wash the beads to remove non-specific chromatin.

-

Elute the chromatin from the beads and reverse the cross-links by heating.

-

-

DNA Purification and Analysis:

-

Treat with RNase A and Proteinase K.

-

Purify the DNA.

-

Analyze the presence of the target DNA sequence by PCR or qPCR. An enrichment of the target sequence in the TIF2 ChIP sample compared to an IgG control indicates recruitment of TIF2 to that genomic region.

-

Luciferase Reporter Assay

This assay is used to quantify the effect of TIF2 on the transcriptional activity of a specific promoter.

Materials:

-

Mammalian cell line.

-

Expression vector for TIF2.

-

Expression vector for the nuclear receptor of interest.

-

Reporter plasmid containing a luciferase gene driven by a promoter with the NR's response element.

-

A control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization.

-

Transfection reagent.

-

Luciferase assay reagents.

-

Luminometer.

Procedure:

-

Transfection:

-

Co-transfect the cells with the TIF2 expression vector, the NR expression vector, the firefly luciferase reporter plasmid, and the Renilla luciferase control plasmid.

-

-

Cell Treatment and Lysis:

-

Treat the cells with the appropriate ligand for the NR.

-

Lyse the cells.

-

-

Luciferase Activity Measurement:

-

Measure the firefly and Renilla luciferase activities in the cell lysate using a luminometer.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

-

Compare the normalized luciferase activity in the presence and absence of overexpressed TIF2 to determine its effect on transcriptional activation.

-

TIF2 in Drug Development

The central role of TIF2 in mediating the activity of nuclear receptors, many of which are established drug targets, makes TIF2 itself a promising target for therapeutic intervention.[14] The development of small molecules that can modulate the interaction between TIF2 and NRs or inhibit the enzymatic activity of the TIF2-containing coactivator complex could offer novel therapeutic strategies for a range of diseases, including hormone-dependent cancers.

Conclusion

TIF2 is a critical coactivator that integrates signals from nuclear receptors to regulate gene expression. Its modular structure allows for a complex interplay with NRs, other coactivators like CBP/p300, and the chromatin landscape. The activity of TIF2 is further fine-tuned by a variety of post-translational modifications. A thorough understanding of these molecular mechanisms, facilitated by the experimental approaches detailed in this guide, is essential for advancing our knowledge of transcriptional regulation and for the development of novel therapeutics targeting TIF2-mediated pathways.

References

- 1. Acetylation of Histones and Transcription-Related Factors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fluorescence Resonance Energy Transfer Protocol | Light Microscopy Core | Biology [biology.ed.ac.uk]

- 3. TIF2, a 160 kDa transcriptional mediator for the ligand-dependent activation function AF-2 of nuclear receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. TIF2, a 160 kDa transcriptional mediator for the ligand-dependent activation function AF-2 of nuclear receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. embopress.org [embopress.org]

- 6. Post-translational modifications and mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Binding of the N-terminal Region of Coactivator TIF2 to the Intrinsically Disordered AF1 Domain of the Glucocorticoid Receptor Is Accompanied by Conformational Reorganizations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. embopress.org [embopress.org]

- 9. The nuclear receptor coactivators p300/CBP/cointegrator-associated protein (p/CIP) and transcription intermediary factor 2 (TIF2) differentially regulate PKA-stimulated transcriptional activity of steroidogenic factor 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubcompare.ai [pubcompare.ai]

- 11. Structural insights into the catalysis and regulation of E3 ubiquitin ligases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. E3 ubiquitin ligases: styles, structures and functions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. USP33 deubiquitinates and stabilizes HIF-2alpha to promote hypoxia response in glioma stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. TF-2 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

TIF2 (740-753): A Whitepaper on a Key Therapeutic Target in Nuclear Receptor Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Transcriptional Intermediary Factor 2 (TIF2), also known as Nuclear Receptor Coactivator 2 (NCOA2) or Steroid Receptor Coactivator-2 (SRC-2), is a pivotal protein in the regulation of gene expression mediated by nuclear receptors. As a member of the p160 family of coactivators, TIF2 plays a crucial role in enhancing the transcriptional activity of nuclear receptors, including the androgen receptor (AR), which is a key driver in the progression of prostate cancer. The interaction between TIF2 and nuclear receptors is primarily mediated by conserved LXXLL motifs within the coactivator. Specifically, the region spanning amino acids 740-753, which contains the third LXXLL motif (NR box 3), has emerged as a critical interface for this protein-protein interaction (PPI) and, consequently, a promising target for therapeutic intervention, particularly in castration-resistant prostate cancer (CRPC). This technical guide provides an in-depth overview of TIF2 (740-753) as a therapeutic target, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the associated signaling pathways and experimental workflows.

TIF2 (740-753) and its Interaction with the Androgen Receptor

The 740-753 amino acid sequence of human TIF2, KENALLRYLLDKDD , contains the highly conserved LXXLL motif (in this case, ALLRYLL) that is essential for its binding to the activation function-2 (AF-2) pocket on the ligand-binding domain (LBD) of nuclear receptors like the androgen receptor. This interaction is ligand-dependent, meaning it is significantly enhanced when an agonist, such as dihydrotestosterone (DHT), is bound to the AR. The crystal structure of the human androgen receptor LBD in complex with the TIF2 (740-753) peptide and the synthetic androgen R1881 has been resolved (PDB ID: 2AO6), providing a detailed molecular understanding of this critical interaction.[1] This structural information is invaluable for the rational design of small molecule inhibitors that can disrupt this PPI.

Quantitative Data

The development of therapeutics targeting the TIF2-AR interaction relies on robust quantitative data to assess the potency and efficacy of potential inhibitors. The following tables summarize key binding affinity and inhibitory concentration data from published studies.

Table 1: Binding Affinity of LXXLL Motifs to the Androgen Receptor

| Peptide Motif | Binding Affinity (Kd) | Method | Reference |

| Generic LxxLL | 1.8 µM | Isothermal Titration Calorimetry | [2] |

Note: While a specific Kd for the TIF2 (740-753) peptide is not explicitly available in the reviewed literature, the Kd for a generic LxxLL motif provides a relevant estimation of the binding affinity.

Table 2: Inhibitory Activity of Compounds Targeting the AR-TIF2 Interaction

| Compound | Assay | IC50 |

| Flutamide | AR-TIF2 PPI Biosensor (Inhibition) | 8.77 ± 1.59 µM |

| Bicalutamide | AR-TIF2 PPI Biosensor (Inhibition) | 2.49 ± 0.20 µM |

| Enzalutamide | AR-TIF2 PPI Biosensor (Inhibition) | 1.44 ± 0.16 µM |

| Flutamide | AR-TIF2 PPI Biosensor (Disruption) | 20.6 ± 4.46 µM |

| Bicalutamide | AR-TIF2 PPI Biosensor (Disruption) | 4.01 ± 1.37 µM |

| Enzalutamide | AR-TIF2 PPI Biosensor (Disruption) | 2.71 ± 0.27 µM |

| 17-AAG | AR-TIF2 PPI Biosensor (Inhibition) | 0.20 ± 0.01 µM |

| 17-AAG | AR-TIF2 PPI Biosensor (Disruption) | 0.39 ± 0.01 µM |

Signaling Pathway

TIF2 acts as a crucial coactivator in the androgen receptor signaling pathway, which is a cornerstone of prostate cancer development and progression. The pathway is initiated by the binding of androgens to the AR in the cytoplasm, leading to a conformational change, dissociation from heat shock proteins (HSPs), and translocation into the nucleus. In the nucleus, the ligand-bound AR dimerizes and binds to Androgen Response Elements (AREs) on the DNA. This binding event recruits a cascade of coactivators, including TIF2. TIF2, through its LXXLL motifs, directly interacts with the AR LBD. This interaction facilitates the recruitment of other components of the transcriptional machinery, such as histone acetyltransferases (HATs) like p300/CBP, leading to chromatin remodeling and the initiation of target gene transcription. These target genes are involved in cell proliferation, survival, and prostate-specific antigen (PSA) production. In castration-resistant prostate cancer, the AR signaling pathway can be reactivated despite low androgen levels, often through mechanisms involving AR overexpression or increased expression of coactivators like TIF2.

References

The Discovery of TRIF2 as a Nuclear Coactivator: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The regulation of gene expression by nuclear receptors (NRs) is a cornerstone of cellular physiology, governing processes from development and metabolism to homeostasis. The ligand-dependent activation of these transcription factors is not a solitary event but relies on the recruitment of a cohort of coregulatory proteins. Among the most pivotal of these are the nuclear receptor coactivators. This technical guide delves into the discovery and core functions of Transcriptional Intermediary Factor 2 (TIF2), a 160 kDa nuclear protein that has been identified as a key mediator of the ligand-dependent activation function 2 (AF-2) of nuclear receptors.[1][2] TIF2, also known as Glucocorticoid Receptor Interacting Protein 1 (GRIP1) or Steroid Receptor Coactivator-2 (SRC-2), belongs to the p160 family of coactivators and plays a crucial role in potentiating the transcriptional activity of NRs in response to hormonal stimuli.[1][3] This document will provide an in-depth overview of the seminal experiments that elucidated the function of TIF2, present key quantitative data, detail the experimental protocols, and visualize the associated molecular pathways and workflows.

The Molecular Architecture of TIF2

The function of TIF2 as a coactivator is intrinsically linked to its modular protein structure. Key domains within TIF2 mediate its interaction with nuclear receptors and the subsequent recruitment of the transcriptional machinery.

-

Nuclear Receptor Interaction Domain (NID): Located centrally within the protein, the NID is responsible for the direct, ligand-dependent binding of TIF2 to the AF-2 domain of nuclear receptors. This interaction is mediated by three conserved LXXLL motifs, also known as NR boxes.[4] The integrity of these motifs is critical for the coactivator function of TIF2.

-

Activation Domains (AD1 and AD2): TIF2 possesses two autonomous activation domains at its C-terminus, AD1 and AD2. These domains are crucial for transmitting the transcriptional activation signal.

Quantitative Analysis of TIF2 Coactivation

The overexpression of TIF2 has been shown to significantly enhance the transcriptional activity of various nuclear receptors in a ligand-dependent manner. The following table summarizes key quantitative findings from reporter gene assays.

| Nuclear Receptor | Ligand | Cell Line | Reporter Construct | Fold Induction by TIF2 | Reference |

| Estrogen Receptor α (ERα) | Estradiol | HeLa | (ERE)2-TATA-CAT | ~8-fold | Voegel et al., 1996 |

| Progesterone Receptor (PR) | Progesterone | COS-7 | MMTV-LUC | 6- to 7-fold | Berrevoets et al., 2002[5] |

| GAL4-TIF2 Fusion | - | HeLa | (17m)5-G-CAT | Up to 350-fold | Voegel et al., 1998 |

Signaling Pathway and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway of TIF2-mediated coactivation and the workflows of the pivotal experiments that defined its function.

References

- 1. Review of the in vivo functions of the p160 steroid receptor coactivator family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. TIF2, a 160 kDa transcriptional mediator for the ligand-dependent activation function AF-2 of nuclear receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Normal and Cancer-Related Functions of the p160 Steroid Receptor Coactivator (SRC) Family - PMC [pmc.ncbi.nlm.nih.gov]

- 4. embopress.org [embopress.org]

- 5. files.core.ac.uk [files.core.ac.uk]

An In-depth Technical Guide to the TIF2 (740-753) Peptide: Sequence, Properties, and Experimental Considerations

For Researchers, Scientists, and Drug Development Professionals

Introduction

Transcriptional Intermediary Factor 2 (TIF2), also known as Nuclear Receptor Coactivator 2 (NCOA2) or Steroid Receptor Coactivator-2 (SRC-2), is a crucial p160 nuclear receptor coactivator that plays a pivotal role in modulating the transcriptional activity of nuclear receptors.[1][2] A key feature of TIF2 is the presence of three conserved LXXLL motifs (where L is leucine and X is any amino acid), which are responsible for mediating the ligand-dependent interaction with the activation function 2 (AF-2) domain of nuclear receptors.[3][4] This interaction is a critical step in the assembly of the transcriptional machinery and subsequent gene activation.

This technical guide focuses on a specific peptide derived from the third LXXLL motif (NR box III) of human TIF2, encompassing amino acid residues 740-753. This peptide serves as a valuable tool for studying the intricacies of TIF2-nuclear receptor interactions and for the development of potential therapeutic modulators.

TIF2 (740-753) Peptide Sequence and Physicochemical Properties

The TIF2 (740-753) peptide is a 14-amino acid sequence that contains the core LXXLL motif essential for nuclear receptor binding.

Table 1: TIF2 (740-753) Peptide Sequence and Basic Properties

| Property | Value |

| Amino Acid Sequence | KENALLRYLLDKDD[5] |

| Molecular Formula | C75H124N20O25 |

| Molecular Weight | 1705.9 g/mol |

| Key Motif | LXXLL (specifically 745LLRYLL750) |

Quantitative Interaction Data

The interaction between the TIF2 LXXLL motif and the ligand-binding domain (LBD) of nuclear receptors has been characterized using various biophysical and biochemical assays. While specific quantitative data for the exact 740-753 peptide is limited in publicly available literature, data from very similar peptides, such as the 15-amino acid SRC2-3 peptide which also encompasses the third NR box, provides valuable insights into its binding affinity.

Table 2: Representative Quantitative Data for TIF2 NR Box III-like Peptides

| Peptide | Interacting Partner | Assay | Value | Reference |

| SRC2-3 (15-aa LXXLL peptide) | Androgen Receptor (AR) LBD | Fluorescence Polarization | Kd = 2.2 µM[6] | [6] |

| Generic LxxLL motif | Androgen Receptor (AR) LBD | Not Specified | Kd = 1.8 µM[7] | [7] |

| TIF2 BOX III-LXXLL peptide | DHT-induced AR-LBD | Biochemical Assay | IC50 = 4-29 µM (for inhibitory compounds)[8] | [8] |

Note: The SRC2-3 peptide is highly homologous to TIF2 (740-753) and is considered the tightest AR binding peptide in a library of LXXLL and FXXLF motifs.[6]

Signaling Pathway and Mechanism of Action

TIF2 acts as a primary coactivator, bridging the ligand-activated nuclear receptor to other components of the transcriptional machinery, including histone acetyltransferases (HATs) like CBP/p300. The interaction of the TIF2 (740-753) peptide's LXXLL motif with the AF-2 hydrophobic cleft on the nuclear receptor LBD is a critical initiating event in this cascade.

Caption: Ligand-activated nuclear receptor recruits TIF2 via its LXXLL motif, leading to HAT recruitment and transcriptional activation.

The binding of the LXXLL motif induces a conformational change in the nuclear receptor LBD, stabilizing the active conformation and creating a binding surface for the recruitment of secondary coactivators and the basal transcription factors.

Experimental Protocols

Studying the interaction of the TIF2 (740-753) peptide with nuclear receptors typically involves biophysical and biochemical assays. Below are detailed methodologies for two common techniques.

Fluorescence Polarization (FP) Assay

This assay measures the change in the polarization of fluorescently labeled TIF2 (740-753) peptide upon binding to a larger protein, such as a nuclear receptor LBD.

Caption: Workflow for a fluorescence polarization assay to determine the binding affinity of TIF2 (740-753) to a nuclear receptor LBD.

Detailed Methodology:

-

Reagent Preparation:

-

Synthesize the TIF2 (740-753) peptide with a fluorescent label (e.g., Fluorescein) at the N-terminus. Purify by HPLC.

-

Express and purify the ligand-binding domain (LBD) of the nuclear receptor of interest (e.g., Androgen Receptor LBD).

-

Prepare an appropriate assay buffer (e.g., PBS with 0.01% Tween-20 and 1 mM DTT).

-

-

Assay Procedure:

-

In a microplate (e.g., 384-well, black, non-binding), add a constant concentration of the fluorescently labeled TIF2 peptide (typically in the low nM range).

-

Add increasing concentrations of the NR LBD to the wells. Include wells with labeled peptide only (for baseline polarization) and buffer only (for background).

-

If the interaction is ligand-dependent, add a saturating concentration of the appropriate ligand to all wells.

-

Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30-60 minutes).

-

-

Data Acquisition and Analysis:

-

Measure fluorescence polarization using a plate reader equipped with appropriate filters for the chosen fluorophore.

-

Subtract the background from all readings.

-

Plot the change in millipolarization (mP) as a function of the NR LBD concentration.

-

Fit the resulting binding curve to a one-site binding model to calculate the equilibrium dissociation constant (Kd).

-

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

TR-FRET is a robust method for studying protein-protein interactions and is well-suited for high-throughput screening.

Detailed Methodology:

-

Reagent Preparation:

-

Use a terbium (Tb)-labeled antibody against a tag on the NR LBD (e.g., GST or His-tag) as the donor.

-

Use a fluorescently labeled (e.g., with a suitable acceptor like fluorescein or d2) TIF2 (740-753) peptide as the acceptor.

-

Prepare the assay buffer as in the FP assay.

-

-

Assay Procedure:

-

In a microplate, add the NR LBD, the Tb-labeled antibody, and the fluorescently labeled TIF2 peptide.

-

For ligand-dependent interactions, add the ligand. For inhibitor screening, add the test compounds.

-

Incubate the mixture to allow for binding.

-

-

Data Acquisition and Analysis:

-

Excite the donor (Tb) at its specific wavelength (e.g., 340 nm).

-

Measure the emission at two wavelengths: the donor's emission (e.g., 620 nm) and the acceptor's emission (e.g., 520 nm for fluorescein, 665 nm for d2).

-